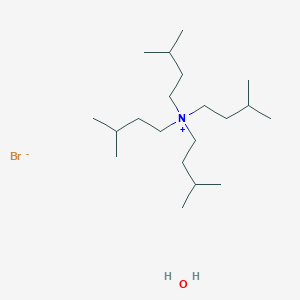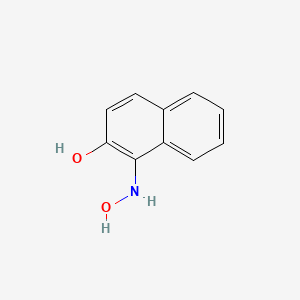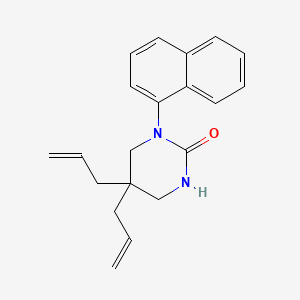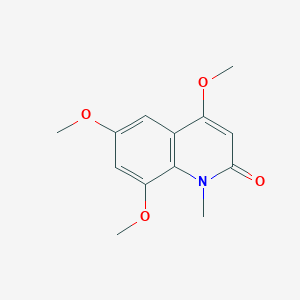
Tetrakis(3-methylbutyl)azanium;bromide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is a chemical compound with the molecular formula C16H36BrN·H2O. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylbutyl)azanium;bromide;hydrate typically involves the reaction of 3-methylbutylamine with a brominating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
3-methylbutylamine+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(3-methylbutyl)azanium;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Amines and hydrogen gas.
Substitution: Substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3-methylbutyl)azanium;bromide;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles.
Wirkmechanismus
The mechanism of action of Tetrakis(3-methylbutyl)azanium;bromide;hydrate involves its interaction with cell membranes and proteins. The positively charged nitrogen atom interacts with negatively charged sites on cell membranes, altering their permeability. This interaction can affect various cellular processes, including ion transport and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Tetrakis(ethyl)ammonium bromide
- Tetrakis(butyl)ammonium bromide
Uniqueness
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and phase transfer catalyst compared to its analogs.
Eigenschaften
CAS-Nummer |
37451-69-7 |
|---|---|
Molekularformel |
C20H46BrNO |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
tetrakis(3-methylbutyl)azanium;bromide;hydrate |
InChI |
InChI=1S/C20H44N.BrH.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
InChI-Schlüssel |
RGURRJSOYGOQPR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)


![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)



![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)

